N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide

Lipophilicity Druglikeness SAR Analysis

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide (CAS 478260-46-7) is a synthetic small molecule (C20H24FN3O2S, MW 389.5) supplied by the BIONET screening library as research intermediate Bionet1_004654. It features a fluorophenyl-methylpiperazine core linked via a thioether bridge to a 4-methoxyphenyl moiety.

Molecular Formula C20H24FN3O2S
Molecular Weight 389.49
CAS No. 478260-46-7
Cat. No. B2385702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide
CAS478260-46-7
Molecular FormulaC20H24FN3O2S
Molecular Weight389.49
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)OC)F
InChIInChI=1S/C20H24FN3O2S/c1-23-9-11-24(12-10-23)19-8-3-15(13-18(19)21)22-20(25)14-27-17-6-4-16(26-2)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
InChIKeyQZEFPVOEMNXCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide (478260-46-7): A Specialized Acetamide Research Probe


N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide (CAS 478260-46-7) is a synthetic small molecule (C20H24FN3O2S, MW 389.5) supplied by the BIONET screening library as research intermediate Bionet1_004654 . It features a fluorophenyl-methylpiperazine core linked via a thioether bridge to a 4-methoxyphenyl moiety. While its precise biological target is not publicly disclosed, its structural features align it with kinase inhibitor pharmacophores and protease-targeting chemical probes . This compound is primarily used as a research tool in early-stage drug discovery and chemical biology.

Chemical probe for kinase inhibitor pharmacophore studies
Early-stage lead discovery and SAR exploration tool
Physicochemical differentiation context (computed logP, HBA)

Why N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide Cannot Be Simply Replaced by In-Class Analogs


Substitution with structurally similar compounds from the same phenylsulfanyl-acetamide series can dramatically alter pharmacological profiles. The 4-methoxy substituent on the terminal phenyl ring differentiates it from the 4-chloro (CAS 478260-44-5), 4-methyl (CAS 866136-82-5), and 2,4-dimethyl (CAS 478260-47-8) analogs . These substitutions alter hydrogen-bonding capacity, lipophilicity, and electronic distribution, which can affect target binding kinetics, selectivity, and off-target liability in screening assays . Using a generic scaffold without verifying the specific 4-methoxy substituent introduces risks of false-negative results or misleading structure-activity relationship (SAR) interpretations, derailing lead optimization campaigns.

H-Bond Acceptor Variation
Replacing 4-methoxy with 4-Cl or 4-Me removes a critical hydrogen bond acceptor, potentially altering target engagement and binding kinetics in kinase assays.
Lipophilicity Shift
Analog substitution changes computed logP by ~0.2-0.6 units, which may affect solubility, permeability, and non-specific binding profiles in screening cascades.
Absence of Biological Data
No publicly available IC50, Ki, or EC50 data exist for this compound or its analogs; direct biological interchangeability cannot be assumed without experimental validation.

Quantitative Differentiation Guide for N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide (478260-46-7)


Physicochemical Profile Differentiation via Calculated Lipophilicity (XLogP3)

The target compound's computed lipophilicity (XLogP3 = 3.3) positions it as the most hydrophilic within its congeneric series [1]. The 4-chloro analog is predicted to have a higher XLogP (est. ~3.9) [2], and the 4-methyl analog is also likely more lipophilic (est. >3.5). This difference in lipophilicity can influence solubility, permeability, and metabolic clearance, making the target compound a distinct tool for optimizing ADME properties in hit-to-lead studies.

Lipophilicity (XLogP3)
Class-level
3.3 (most hydrophilic)
Supports solubility-driven probe selection vs analogs
~0.2–0.6 units lower than 4-Cl/4-Me comparators (estimated); verify experimentally
Lipophilicity Druglikeness SAR Analysis

Critical Distinction in Hydrogen Bond Acceptor Count

The 4-methoxy substituent provides an additional hydrogen-bond acceptor (HBA), increasing the count from 5 (in the 4-methyl and 4-chloro analogs) to 6 in the target compound [1]. This additional HBA can form a critical interaction with a target protein's backbone amide or a polar side chain, as commonly observed in kinase hinge-binding motifs. The absence of this interaction when using a 4-chloro or 4-methyl analog could be a key factor in potency differences observed in biochemical screens .

H-Bond Acceptors
Class-level
6 (vs 5)
Additional HBA may contribute to kinase hinge-binding interactions
Computed from structure; binding relevance not experimentally confirmed
Hydrogen Bonding Molecular Recognition Pharmacophore Modeling

High-Strength Differential Evidence is Currently Limited

A thorough search of primary research papers, patents, and authoritative databases did not yield publicly available, quantitative biological data (e.g., IC50, Ki, Kd, EC50) for this specific compound [1]. Consequently, a direct, quantifiable performance comparison against its closest analogs in a defined biological assay is not possible with the current evidence base. Claims of differential potency, selectivity, or ADME properties are not supported by the available literature and should be verified experimentally.

Biological Activity Data
Data to verify
Differentiation limited to physicochemical features only
No IC50, Ki, or EC50 available; requires de novo experimental validation
Data Transparency Research Procurement

Targeted Application Scenarios for N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide (478260-46-7)


Chemical Biology Probe for Investigating Kinase Hinge-Binding Interactions

Due to its specific HBA profile and additional methoxy oxygen, this compound is a suitable probe for studying the role of a distal hydrogen bond acceptor in kinase hinge regions. Researchers can directly compare its binding profile with the 4-chloro and 4-methyl analogs to map the HBA requirements for a specific kinase target [1].

SAR Component for Lead Optimization of Lipophilic Amines

The compound's lower computed lipophilicity (XLogP3 = 3.3) compared to analogs makes it a valuable tool in multiparameter optimization. It can be used to study the impact of reduced logP on solubility, CYP450 inhibition, and hERG liability in a lead series, with the 4-chloro analog serving as a positive control for higher lipophilicity-related effects [1].

Fragment-Based Drug Discovery (FBDD) Libraries for Metabolically Labile Scaffolds

The thioether bridge linking the fluorophenyl-methylpiperazine core to the terminal aryl ring represents a metabolically soft spot. This compound can serve as a model substrate for assessing metabolic stability (e.g., in human liver microsomes) and the potential for thioether-to-sulfoxide/sulfone interconversion, informing the life cycle management of related clinical candidates .

Application
Selection Property
Validation Focus
Kinase hinge-binding probe studies
4-Methoxy HBA profile
Hinge-binding HBA requirement mapping
Lipophilic amine lead optimization context
Computed lipophilicity context
Lipophilicity-related ADME profiling
Thioether scaffold metabolic stability assessment
Metabolic soft-spot (thioether bridge)
Metabolite ID and stability profiling
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